(+)-Stiripentol

Übersicht

Beschreibung

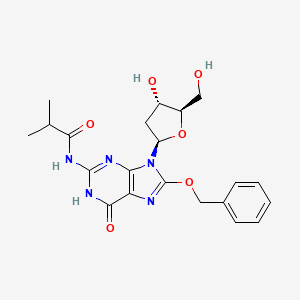

(+)-Stiripentol is a pharmaceutical compound primarily used as an anticonvulsant. It is known for its efficacy in treating epilepsy, particularly in patients with Dravet syndrome, a severe form of epilepsy. The compound is a derivative of phenylbutyric acid and has a unique chemical structure that contributes to its pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Stiripentol involves several steps, starting from readily available starting materials. One common synthetic route includes the alkylation of phenylbutyric acid derivatives followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the final product meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions

(+)-Stiripentol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenated derivatives of this compound with nucleophiles in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

(+)-Stiripentol has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of phenylbutyric acid derivatives.

Biology: Investigated for its effects on neurotransmitter systems and neuronal activity.

Medicine: Extensively studied for its anticonvulsant properties and potential use in treating other neurological disorders.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Wirkmechanismus

The mechanism of action of (+)-Stiripentol involves multiple pathways:

GABAergic System: this compound enhances the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by inhibiting its degradation and increasing its release.

Calcium Channels: The compound modulates calcium channels, reducing neuronal excitability and preventing seizures.

Enzyme Inhibition: this compound inhibits cytochrome P450 enzymes, leading to increased levels of other anticonvulsant drugs in the body, thereby enhancing their efficacy.

Vergleich Mit ähnlichen Verbindungen

(+)-Stiripentol is unique compared to other anticonvulsants due to its multifaceted mechanism of action and its ability to enhance the effects of other drugs. Similar compounds include:

Phenobarbital: A barbiturate with sedative and anticonvulsant properties.

Valproic Acid: A broad-spectrum anticonvulsant that also affects GABA levels.

Clobazam: A benzodiazepine used for its anticonvulsant and anxiolytic effects.

Each of these compounds has distinct mechanisms and therapeutic profiles, but this compound stands out for its combined effects on GABAergic activity, calcium channels, and enzyme inhibition.

Eigenschaften

IUPAC Name |

(E,3R)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLNKMRFIPWSOY-VUDGCMKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](/C=C/C1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144017-65-2 | |

| Record name | Stiripentol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144017652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STIRIPENTOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/905E3Z0Z70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does (+)-Stiripentol exert its anticonvulsant effects?

A1: this compound primarily acts as a positive allosteric modulator of type-A gamma-aminobutyric acid (GABAA) receptors. [, , , ] This means it enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. By increasing GABAergic neurotransmission, this compound helps to suppress neuronal hyperexcitability associated with seizures. [, ]

Q2: Does this compound show selectivity for specific GABAA receptor subtypes?

A2: Yes, research suggests that this compound exhibits a preference for GABAA receptors containing the α3 subunit. [] These receptors are predominantly expressed in the immature brain, potentially explaining the enhanced clinical efficacy of this compound in childhood-onset epilepsies like Dravet syndrome. []

Q3: Are there other mechanisms contributing to this compound's anticonvulsant activity?

A3: Beyond its direct effects on GABAA receptors, this compound is a broad-spectrum inhibitor of cytochrome P450 enzymes. [] This property influences the metabolism of other concurrently administered antiepileptic drugs, potentially enhancing their therapeutic effects. [] Further research suggests a role of this compound in inhibiting lactate dehydrogenase A (LDHA), potentially interrupting a feedforward mechanism of epileptogenesis. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H18O3 and its molecular weight is 234.29 g/mol. []

Q5: What spectroscopic techniques have been used to characterize this compound?

A5: Researchers have employed various spectroscopic techniques for the structural characterization of this compound and its degradation products. These include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy have been utilized to elucidate the structure of this compound and its degradation products. []* Mass Spectrometry (MS): Ion trap mass spectrometry has been applied in conjunction with NMR for the structural confirmation of this compound degradation products. []

Q6: What strategies have been explored to enhance this compound's stability and bioavailability?

A6: Due to its poor solubility and stability in acidic environments, several formulation approaches have been investigated to improve this compound's delivery. One promising approach involves the development of enteric solid dispersions loaded into effervescent tablets. [] This formulation strategy aims to protect the drug from the acidic environment of the stomach, enhance its dissolution in the intestine, and consequently improve its absorption and bioavailability. []

Q7: What is known about the pharmacokinetic profile of this compound in humans?

A7: Studies in humans have revealed that this compound exhibits Michaelis-Menten kinetics. [] This implies that its clearance rate is dependent on its concentration in the body. [] At higher doses, the clearance rate decreases, leading to a more than proportional increase in plasma concentrations. []

Q8: Has therapeutic drug monitoring been established for this compound?

A8: While a definitive therapeutic range has not been firmly established, research suggests that trough plasma concentrations between 10 and 15 mg/L are typically achieved with standard doses. [] Although a concentration-efficacy relationship is yet to be clearly defined, there is some evidence to suggest a correlation between higher concentrations and potential toxicity. [] Given its non-linear pharmacokinetics, therapeutic drug monitoring of this compound is recommended. []

Q9: What preclinical models have been used to study this compound's anticonvulsant effects?

A9: Preclinical studies have employed various models to investigate the efficacy of this compound:* Rodent Models: Early research established the anticonvulsant effects of this compound in rodent models. [] Further investigations using rat models showed a greater efficacy of this compound in the immature brain compared to the mature brain, potentially due to the higher expression of the α3 GABAA receptor subunit. [] * Zebrafish Model: A zebrafish model carrying a homozygous mutation in the Scn1Lab gene has been explored as a potential tool for high-throughput drug screening and investigating this compound's efficacy in Dravet syndrome. []

Q10: What are the main clinical applications of this compound?

A10: this compound is primarily indicated as adjunctive therapy for Dravet syndrome, particularly in patients receiving clobazam and/or valproate. [] Clinical trials have shown its efficacy in reducing seizure frequency and improving seizure control in this patient population. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)

![1-[(1R,2S,3S)-3-Azido-2-hydroxycyclopentyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B592670.png)